Bromopentamethylbenzene

Cross-Coupling Palladium Catalysis Steric Hindrance

Procure Bromopentamethylbenzene for unmatched steric bulk and electron-donating character. This fully methylated aryl bromide is the essential precursor for hexamethylbenzene synthesis and a critical benchmark for challenging cross-coupling catalysts. Its unique properties ensure outcomes unattainable with simpler aryl bromides.

Molecular Formula C11H15B
Molecular Weight 227.14 g/mol
CAS No. 5153-40-2
Cat. No. B1266252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromopentamethylbenzene
CAS5153-40-2
Molecular FormulaC11H15B
Molecular Weight227.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)Br)C)C
InChIInChI=1S/C11H15Br/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3
InChIKeyXPDQRULPGCFCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromopentamethylbenzene (CAS 5153-40-2) Procurement Guide: Properties, Purity, and Sourcing


Bromopentamethylbenzene (1-bromo-2,3,4,5,6-pentamethylbenzene, CAS 5153-40-2) is a sterically hindered aryl bromide characterized by a fully methylated benzene ring . Commercially available at purities of ≥98% and 95% , it is a white crystalline solid with a melting point of 161–162°C and a boiling point of 290°C . Its high degree of substitution imparts significant steric hindrance and electron-donating character, making it a valuable intermediate for applications where bulk and electronic tuning are critical .

Why Bromopentamethylbenzene Cannot Be Replaced by Less Hindered Aryl Bromides


Generic substitution with less hindered aryl bromides like bromobenzene or bromomesitylene fails due to Bromopentamethylbenzene's unique steric and electronic profile. The five ortho-methyl groups create a congested environment that drastically alters oxidative addition kinetics in cross-coupling reactions, as evidenced by its poor heterocoupling performance (15:3 selectivity) compared to bromobenzene (100:0) under identical catalytic conditions [1]. Furthermore, its strong electron-donating character, quantified by a calculated XLogP of 4.4 [2], modifies the reactivity of the aromatic ring in electrophilic substitutions and Friedel-Crafts processes in ways that cannot be replicated by simpler analogs, leading to distinct product distributions and reaction outcomes .

Quantitative Evidence for Selecting Bromopentamethylbenzene Over Analogs


Cross-Coupling Selectivity: Suppressed Heterocoupling in Pd-Catalyzed Amination

In a direct head-to-head comparison using a Pd@PP-3 catalyst, Bromopentamethylbenzene exhibits dramatically reduced heterocoupling selectivity relative to less sterically hindered aryl bromides. While bromobenzene and 4-bromotoluene achieve 100:0 hetero- to homocoupling ratios, Bromopentamethylbenzene yields a ratio of only 15:3, confirming the profound impact of its pentamethyl substitution on directing reaction pathways [1].

Cross-Coupling Palladium Catalysis Steric Hindrance

Friedel-Crafts Transalkylation: Defined Product Distribution to Hexamethylbenzene

Under mild Friedel-Crafts conditions, Bromopentamethylbenzene undergoes a distinct transalkylation pathway not observed with less substituted analogs. It yields significant amounts of hexamethylbenzene (24%) and 1,2-dibromotetramethylbenzene (12%) alongside recovered starting material [1]. This contrasts sharply with simpler aryl bromides, which typically undergo straightforward alkylation or acylation without such rearrangement.

Friedel-Crafts Reaction Transalkylation Polyalkylbenzene Synthesis

Nitration Regioselectivity: Distinct Product Profile Compared to Chloro and Iodo Analogs

Nitration of Bromopentamethylbenzene with fuming nitric acid yields a mixture of 5-bromo-2,3,4,6-tetramethylbenzyl nitrate and 6-bromo-2,3,4,5-tetramethylbenzyl nitrate as principal products [1]. This contrasts with chloropentamethylbenzene and iodopentamethylbenzene, where the halogen identity alters the product ratio and the nature of side reactions, demonstrating that the bromo derivative provides a unique regioisomeric fingerprint in electrophilic substitutions [2].

Electrophilic Aromatic Substitution Nitration Regioselectivity

Solid-State Phase Behavior: A Well-Defined Solid-Solid Phase Transition at 399 K

Differential scanning calorimetry and ¹H NMR T₁ measurements reveal that crystalline Bromopentamethylbenzene (BPMB) undergoes a single, well-defined solid-solid phase transition at 399 K before melting at 436 K [1]. In stark contrast, iodopentamethylbenzene (IPMB) exhibits three distinct solid-solid transitions (at 237, 277, and 316 K) and melts at a lower temperature (412 K) [1]. This simpler phase behavior of BPMB indicates a more ordered solid-state environment.

Solid-State Chemistry Phase Transitions NMR Relaxometry

Organometallic Chemistry: Enables Formation of a Unique Tetranuclear Copper(I) Cluster

Reaction of Bromopentamethylbenzene-derived Grignard reagent with copper(I) chloride yields a square-planar tetranuclear copper cluster, [Cu₄(Pentamethylphenyl)₄], with a Cu-Cu distance of 2.413(2) Å [1]. This is a specific structural outcome enabled by the extreme steric bulk of the pentamethylphenyl ligand. Simpler aryl Grignards (e.g., phenylmagnesium bromide) typically yield polymeric or lower-nuclearity copper aggregates under similar conditions [2].

Organometallic Chemistry Copper Cluster Grignard Reaction

High-Value Application Scenarios for Bromopentamethylbenzene


Synthesis of Hexamethylbenzene via Friedel-Crafts Transalkylation

Bromopentamethylbenzene is the preferred starting material for the direct synthesis of hexamethylbenzene under mild Friedel-Crafts conditions. The reaction reliably produces hexamethylbenzene in 24% yield, a specific outcome not achievable with less substituted aryl bromides [1]. This route is valuable for researchers and manufacturers requiring hexamethylbenzene as a solvent, a ligand precursor, or a component in advanced materials.

Probing Steric Effects in Palladium-Catalyzed Cross-Coupling Reactions

Due to its quantifiably poor performance in standard cross-couplings (e.g., 15:3 hetero:homocoupling ratio [1]), Bromopentamethylbenzene serves as an ideal benchmark substrate for evaluating new catalysts and ligands designed for sterically demanding environments. Its use helps differentiate truly active catalysts for challenging substrates from those only effective on unhindered systems.

Precursor for Brominated Tetramethylbenzyl Nitrates

When a specific mixture of 5-bromo- and 6-bromo-tetramethylbenzyl nitrates is required, Bromopentamethylbenzene is the mandatory precursor. Its nitration profile with fuming nitric acid is distinct from its chloro and iodo analogs, ensuring the correct regioisomeric distribution for downstream applications in the synthesis of specialty chemicals or pharmaceutical intermediates [2].

Synthesis of Sterically Protected Organometallic Clusters

The extreme steric bulk of the pentamethylphenyl group, derived from Bromopentamethylbenzene, is essential for stabilizing low-coordinate or polynuclear metal centers. Its use in Grignard and subsequent transmetalation reactions enables the isolation and structural characterization of unique species like the square-planar tetranuclear copper(I) cluster [3]. This is critical for research in catalysis, small-molecule activation, and fundamental organometallic chemistry.

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